molecular formula C22H18BrIN2O3 B10901853 4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxy-6-iodophenyl benzoate

4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxy-6-iodophenyl benzoate

Cat. No.: B10901853
M. Wt: 565.2 g/mol
InChI Key: MSGJEQVRVGOKJH-QFEZKATASA-N
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Description

4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE is a complex organic compound with the molecular formula C22H18BrIN2O3. This compound is characterized by the presence of bromine, iodine, and ethoxy groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential reactivity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromophenylhydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with 2-ethoxy-6-iodobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone group or other functional groups.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The presence of bromine and iodine atoms may also contribute to its reactivity and ability to participate in various chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-2-ETHOXY-6-IODOPHENYL BENZOATE is unique due to its combination of bromine, iodine, and ethoxy groups, which provide distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H18BrIN2O3

Molecular Weight

565.2 g/mol

IUPAC Name

[4-[(Z)-[(3-bromophenyl)hydrazinylidene]methyl]-2-ethoxy-6-iodophenyl] benzoate

InChI

InChI=1S/C22H18BrIN2O3/c1-2-28-20-12-15(14-25-26-18-10-6-9-17(23)13-18)11-19(24)21(20)29-22(27)16-7-4-3-5-8-16/h3-14,26H,2H2,1H3/b25-14-

InChI Key

MSGJEQVRVGOKJH-QFEZKATASA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC2=CC(=CC=C2)Br)I)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC(=CC=C2)Br)I)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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